An In-depth Technical Guide to the Chemical Structure and Applications of Dotmp
An In-depth Technical Guide to the Chemical Structure and Applications of Dotmp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid), commonly known as Dotmp. It is a macrocyclic chelating agent with significant applications in the field of nuclear medicine, particularly in the development of bone-targeted radiopharmaceuticals.
Chemical Structure and Identification
Dotmp is a derivative of the 12-membered cyclen ring, functionalized with four methylene phosphonic acid groups. These phosphonate moieties are crucial for its strong chelating ability with various metal ions and its high affinity for the hydroxyapatite matrix of bone tissue.
The chemical structure of Dotmp is as follows:
Table 1: Chemical Identifiers for Dotmp
| Identifier | Value |
| IUPAC Name | [4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid[1] |
| Synonyms | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid), DOTMP[1] |
| CAS Number | 91987-74-5[1] |
| Molecular Formula | C12H32N4O12P4[1] |
| Canonical SMILES | C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O[1] |
| InChIKey | RCXMQNIDOFXYDO-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of Dotmp are summarized in the table below. These properties are essential for its application in pharmaceutical formulations and for understanding its behavior in biological systems.
Table 2: Physicochemical Properties of Dotmp
| Property | Value | Source |
| Molecular Weight | 548.30 g/mol | PubChem |
| Melting Point | 280°C (decomposes) | ChemWhat |
| XLogP3 | -15.9 | PubChem (Computed) |
| Topological Polar Surface Area | 243 Ų | PubChem (Computed) |
| Hydrogen Bond Donor Count | 8 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 12 | PubChem (Computed) |
| Rotatable Bond Count | 12 | PubChem (Computed) |
| Solubility | Soluble in aqueous alkali solutions | General knowledge based on structure |
Experimental Protocols
A representative synthesis of Dotmp can be achieved through a modified Mannich-type reaction. The following protocol is based on a method described in the literature.
Materials:
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1,4,7,10-tetraazacyclododecane (Cyclen)
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Phosphorous acid (H3PO3)
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Formaldehyde (37% aqueous solution)
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Hydrochloric acid (concentrated)
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Deionized water
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Methanol
Procedure:
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In a reaction vessel, dissolve 1,4,7,10-tetraazacyclododecane and phosphorous acid in deionized water.
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Add concentrated hydrochloric acid to the mixture.
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Heat the mixture to reflux.
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Slowly add an aqueous solution of formaldehyde to the refluxing mixture over a period of several hours.
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Continue refluxing for an additional 24 hours after the addition is complete.
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Cool the reaction mixture to room temperature.
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The crude product can be precipitated by the addition of methanol.
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The precipitate is then collected by filtration and washed with methanol.
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Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
This protocol describes the preparation of ¹⁵³Sm-Dotmp for use in bone pain palliation.
Materials:
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Dotmp solution
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¹⁵³SmCl₃ solution in dilute HCl
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Sodium hydroxide (NaOH) solution (0.1 M)
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Saline solution (0.9%)
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Sterile, pyrogen-free reaction vial
Procedure:
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Aseptically add the required amount of Dotmp solution to a sterile reaction vial.
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Add the ¹⁵³SmCl₃ solution to the vial.
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Adjust the pH of the reaction mixture to 7-8 using the 0.1 M NaOH solution.
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Incubate the reaction mixture at room temperature for 15-30 minutes.
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Perform quality control to determine the radiochemical purity.
Quality Control:
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Method: Instant Thin Layer Chromatography (ITLC) on silica gel strips.
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Mobile Phase: A mixture of NH₄OH:MeOH:H₂O (0.2:2:4).
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Analysis: Free ¹⁵³Sm³⁺ remains at the origin (Rf = 0.0), while the ¹⁵³Sm-Dotmp complex migrates with the solvent front (Rf ≈ 0.8-0.9).
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Acceptance Criteria: Radiochemical purity should be >95%.
This protocol outlines the preparation of ¹⁶⁶Ho-Dotmp, a potential agent for bone marrow ablation.
Materials:
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Dotmp solution
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¹⁶⁶HoCl₃ solution in dilute HCl
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Phosphate buffer (0.05 M)
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Sterile, pyrogen-free reaction vial
Procedure:
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Add the desired amount of Dotmp solution to a sterile reaction vial.
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Add the ¹⁶⁶HoCl₃ solution to the vial.
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Allow the mixture to stand at room temperature for approximately 45 minutes.
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Adjust the pH to 7-8.5 with the 0.05 M phosphate buffer.
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Pass the final solution through a 0.22 µm membrane filter for sterilization.
Quality Control:
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Method: ITLC on Whatman No. 1 paper or silica gel strips.
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Mobile Phase: A mixture of NH₄OH:MeOH:H₂O (0.2:2:4).
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Analysis: Similar to ¹⁵³Sm-Dotmp, free ¹⁶⁶Ho³⁺ remains at the origin, while the complex moves with the solvent front.
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Acceptance Criteria: Radiochemical purity should be >99%.
Application in Radiopharmaceuticals: A Workflow
Dotmp's primary role is as a bifunctional chelator in bone-targeted radiopharmaceuticals. It stably binds a therapeutic or diagnostic radionuclide and, due to its phosphonate groups, targets areas of high bone turnover, such as bone metastases. The following diagram illustrates the workflow from radionuclide production to therapeutic action.
This workflow highlights the key stages in the development and use of Dotmp-based agents. The process begins with the separate production of the radionuclide and synthesis of the Dotmp ligand. These are then combined in a chelation reaction to form the radiopharmaceutical, which undergoes stringent quality control before being administered to the patient. Once in the bloodstream, the agent is distributed throughout the body, with a high affinity for bone tissue, particularly metastatic lesions. The unbound agent is cleared through the renal system. At the target site, the radionuclide emits radiation, providing either a therapeutic effect (e.g., pain palliation, tumor cell killing) or enabling diagnostic imaging.
